

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine: A Comprehensive Technical Guide

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Compound of Interest

5-O-TBDMS-N4-Benzoyl-2deoxycytidine

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This technical guide provides an in-depth overview of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, a critical protected nucleoside analog used in the synthesis of modified oligonucleotides for research and therapeutic applications. This document details its chemical properties, provides a comprehensive experimental protocol for its synthesis and incorporation into DNA, presents quantitative data on its enzymatic utilization, and illustrates its mechanism of action.

Core Molecular Attributes

5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is a derivative of 2'-deoxycytidine, a natural component of DNA. It is chemically modified with two key protecting groups: a tert-butyldimethylsilyl (TBDMS) group at the 5'-hydroxyl position of the deoxyribose sugar and a benzoyl group at the N4-amino position of the cytosine base. These modifications are essential for its application in automated solid-phase oligonucleotide synthesis.



Property	Value	Reference
Molecular Formula	C22H31N3O5Si	[1][2]
Molecular Weight	445.58 g/mol	[1][2][3]
CAS Number	51549-36-1	[2]
Appearance	White to off-white solid	
Primary Application	Building block for oligonucleotide synthesis	[3]

Experimental Protocols

The primary utility of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine is as a phosphoramidite building block in solid-phase DNA synthesis. The following protocols outline the key steps for its preparation and subsequent use.

Synthesis of 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine Phosphoramidite

This multi-step synthesis involves the sequential protection of 2'-deoxycytidine followed by phosphitylation to generate the reactive phosphoramidite monomer.

Step 1: 5'-Hydroxyl Protection with TBDMS

- Suspend 2'-deoxycytidine in a solution of pyridine.
- Add tert-butyldimethylsilyl chloride (TBDMS-CI) and a catalyst, such as silver nitrate or imidazole, to the solution.
- Stir the reaction at room temperature until the selective silylation of the primary 5'-hydroxyl group is complete, as monitored by thin-layer chromatography (TLC).
- Quench the reaction and purify the resulting 5'-O-TBDMS-2'-deoxycytidine by silica gel chromatography.

Step 2: N4-Amino Group Protection with Benzoyl Chloride



- Dissolve the 5'-O-TBDMS-2'-deoxycytidine in anhydrous pyridine.
- Cool the solution in an ice bath and slowly add benzoyl chloride.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Work up the reaction mixture by extraction and purify the product, 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine, by silica gel chromatography.

Step 3: 3'-Hydroxyl Phosphitylation

- Dry the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine by co-evaporation with anhydrous acetonitrile.
- Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., argon).
- Add a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, and a non-nucleophilic base like N,N-diisopropylethylamine.
- Stir the reaction at room temperature for a few hours until the reaction is complete.
- Purify the final phosphoramidite product quickly on a short silica gel column under anhydrous conditions.

Incorporation into Oligonucleotides via Solid-Phase Synthesis

The synthesized phosphoramidite is then used in an automated DNA synthesizer following the standard phosphoramidite cycle.

- Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the solid-support-bound nucleotide.
- Coupling: Activation of the 5'-O-TBDMS-N4-Benzoyl-2'-deoxycytidine phosphoramidite with an activator, such as tetrazole or dicyanoimidazole, and subsequent coupling to the free 5'-



hydroxyl of the growing oligonucleotide chain. Coupling efficiencies for modified phosphoramidites are typically very high, often exceeding 90%.[4]

- Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
- Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an oxidizing agent like iodine in a water/pyridine/THF solution.

Deprotection of the Modified Oligonucleotide

Following synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

- Base and Phosphate Deprotection: Treatment with concentrated aqueous ammonia or a
 mixture of ammonia and methylamine cleaves the oligonucleotide from the support and
 removes the benzoyl and cyanoethyl protecting groups.
- 5'-TBDMS Deprotection: The silyl group is removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF.

Quantitative Data Presentation

The successful application of modified nucleosides depends on their efficient incorporation into DNA by DNA polymerases. The following table summarizes the enzymatic incorporation efficiency of N4-benzoyl-2'-deoxycytidine triphosphate (dCBzTP), a metabolite of the title compound, by various DNA polymerases in primer extension experiments.

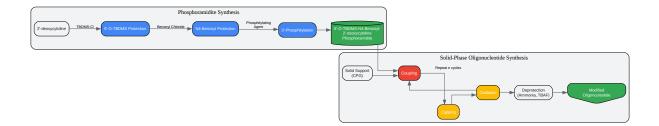


DNA Polymerase	Family	Template Base	Incorporation Efficiency of dCBzTP	Reference
Taq	А	Guanine (G)	Efficient	[1][3]
Taq	А	Adenine (A)	Strong misincorporation	[1][3]
Klenow Fragment (exo-)	А	Guanine (G)	Efficient	[1][3]
Klenow Fragment (exo-)	А	Adenine (A)	Strong misincorporation	[1][3]
KOD XL	В	Guanine (G)	Efficient	[1][3]
KOD XL	В	Adenine (A)	Strong misincorporation	[1][3]
phi29 (proofreading)	В	Guanine (G)	Efficient	[1][3]
phi29 (proofreading)	В	Adenine (A)	Prone to misincorporation	[1][3]

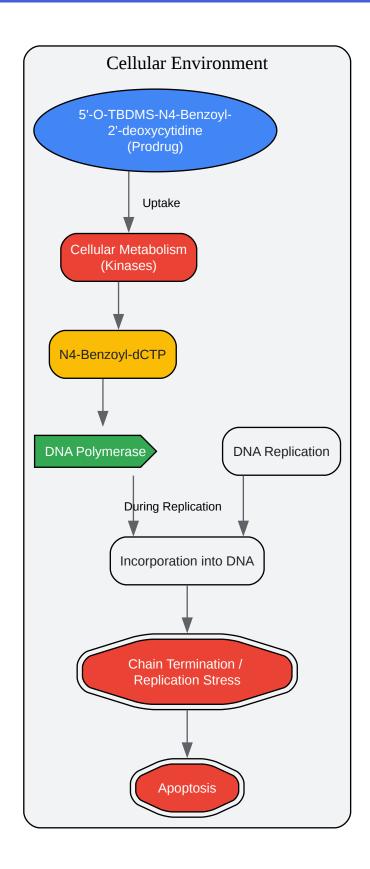
These data indicate that N4-benzoyl-2'-deoxycytidine triphosphate is a good substrate for several DNA polymerases for incorporation opposite guanine. Notably, a significant level of misincorporation opposite adenine is observed with some polymerases.

Mandatory Visualizations Experimental Workflow for Synthesis and Incorporation









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